molecular formula C13H19NO B1525144 3-[2-(Benzyloxy)ethyl]pyrrolidine CAS No. 1220035-71-1

3-[2-(Benzyloxy)ethyl]pyrrolidine

Cat. No.: B1525144
CAS No.: 1220035-71-1
M. Wt: 205.3 g/mol
InChI Key: GACFOICNHWFXQJ-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Nitrogen Heterocycle Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern medicinal chemistry and drug design. ambeed.comhoweipharm.com Its prevalence is underscored by its presence in numerous natural products, such as nicotine (B1678760) and hygrine, and in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). ambeed.comjustia.com The significance of the pyrrolidine core stems from several key structural features. Its non-planar, puckered three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for the specific binding interactions between a drug and its biological target. ambeed.com

Furthermore, the carbon atoms within the pyrrolidine ring can be stereogenic centers, meaning the spatial arrangement of substituents can be varied to produce different stereoisomers. ambeed.com This stereochemical diversity is crucial, as different enantiomers or diastereomers of a drug can exhibit vastly different biological activities and metabolic profiles. The nitrogen atom imparts basicity to the scaffold and serves as a key point for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the nitrogen position. ambeed.com Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as chiral auxiliaries, organocatalysts, and ligands for transition metals in asymmetric synthesis. ambeed.com

Contextualization of Functionalized Pyrrolidine Derivatives within Synthetic Organic Chemistry

Functionalized pyrrolidine derivatives are indispensable tools in the hands of synthetic organic chemists. The ability to introduce a wide array of chemical groups at various positions on the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. bldpharm.com These modifications are fundamental to the process of drug discovery and development, where a lead compound is optimized to enhance its efficacy and minimize potential side effects.

The strategic functionalization of the pyrrolidine scaffold is a key aspect of creating diverse chemical libraries for high-throughput screening. For instance, the nitrogen atom, being a nucleophilic secondary amine, readily participates in reactions like alkylation, acylation, and arylation, allowing for the attachment of various substituents. ambeed.com Moreover, the carbon backbone of the ring can be modified to introduce hydroxyl, amino, carboxyl, or alkyl groups, further expanding the accessible chemical space. These functionalized pyrrolidines serve as versatile building blocks, which are organic molecules used for the bottom-up assembly of more complex molecular architectures. bldpharm.com

Research Scope and Academic Relevance of 3-[2-(Benzyloxy)ethyl]pyrrolidine as a Model Compound

While not extensively documented as a "model compound" in dedicated studies, This compound serves as an excellent exemplar of a functionalized pyrrolidine building block in chemical research. Its academic relevance is derived from the combination of its structural features, which make it a valuable intermediate for the synthesis of more complex target molecules.

The key attributes of This compound include:

The Pyrrolidine Ring: As discussed, this provides a proven three-dimensional scaffold with inherent biological relevance.

The Ethyl Linker: A two-carbon chain at the 3-position offers conformational flexibility and acts as a spacer, allowing for the attachment of other functionalities at a distance from the core ring.

The Benzyloxy Group: This group serves as a common and stable protecting group for the primary alcohol. The benzyl (B1604629) ether is generally robust to many reaction conditions but can be readily removed via catalytic hydrogenation when the hydroxyl group needs to be unmasked for further reactions. bldpharm.com

The presence of the secondary amine in the pyrrolidine ring and the protected hydroxyl group at the end of the ethyl side chain makes This compound a bifunctional molecule with orthogonal reactivity. The amine can be selectively modified while the hydroxyl group remains protected, and vice-versa. This characteristic is highly desirable in multi-step synthetic sequences, allowing for controlled and predictable chemical transformations. Therefore, its utility lies in its potential as a starting material for creating libraries of novel compounds for biological screening, particularly in the search for new therapeutic agents.

Historical Development of Pyrrolidine Synthesis Methodologies

The synthesis of the pyrrolidine ring has been a subject of intense research for over a century, leading to the development of a vast arsenal (B13267) of synthetic methods. Historically, classical methods often involved the treatment of a 1,4-dihalobutane with ammonia (B1221849) or a primary amine. Another early method involved the cyclization of 4-chlorobutan-1-amine. google.com

Modern synthetic organic chemistry has brought forth numerous, more sophisticated and stereoselective methods for constructing the pyrrolidine skeleton. These can be broadly categorized based on the precursor type:

From Cyclic Precursors: A common and powerful strategy involves the modification of readily available chiral cyclic compounds, most notably the amino acid proline and its derivatives like 4-hydroxyproline. justia.comgoogle.com These chiral starting materials provide a straightforward entry into enantiomerically pure pyrrolidine derivatives.

From Acyclic Precursors: The construction of the pyrrolidine ring from linear molecules is a highly versatile approach. Key methodologies include:

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is one of the most powerful and widely used methods for constructing functionalized pyrrolidines, often with excellent control over stereochemistry. google.comchemsrc.com

Intramolecular Cyclization: This involves the formation of a carbon-nitrogen bond within a single molecule. Examples include the intramolecular hydroamination of alkenes, iodocyclization, and the insertion of carbenes or nitrenes into N-H or C-H bonds. google.comscichemj.org

Borrowing Hydrogen Methodology: This atom-economical approach utilizes a catalyst (often based on iridium or ruthenium) to transiently dehydrogenate an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst then uses the "borrowed" hydrogen to reduce the imine, leading to the formation of the N-heterocycle. This method allows for the direct synthesis of pyrrolidines from diols and amines.

Ring Contraction: More recent strategies involve the skeletal editing of larger, readily available rings. For example, photo-promoted ring contraction of pyridines has been developed as a novel route to access highly functionalized pyrrolidine derivatives. google.com

The continuous evolution of these synthetic methods provides chemists with efficient and selective tools to access a wide range of structurally diverse pyrrolidine compounds for various research applications.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1220035-71-1 bldpharm.comscichemj.org
Molecular Formula C13H19NO bldpharm.com
Molecular Weight 205.30 g/mol bldpharm.com

| Storage | 2-8°C, Sealed in dry, Keep in dark place | howeipharm.com |

Table of Mentioned Compounds

Table 2: List of Chemical Compounds

Compound Name
This compound
4-chlorobutan-1-amine
4-hydroxyproline
Azomethine ylide
Hygrine
Nicotine
Proline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylmethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFOICNHWFXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations in the Synthesis of 3 2 Benzyloxy Ethyl Pyrrolidine

Enantioselective and Diastereoselective Synthesis Strategies

The construction of the chiral pyrrolidine (B122466) core relies on a variety of powerful enantioselective and diastereoselective strategies. These methods aim to generate the desired stereoisomer in high excess over all other possibilities.

One of the most prominent methods is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. acs.orgnih.gov This reaction is highly valuable as it can generate up to four stereogenic centers in a single, concerted step with a high degree of stereocontrol. acs.orgnih.gov The stereochemical outcome is dictated by the geometry of the dipole and the dipolarophile and can be influenced by catalysts or chiral auxiliaries. For instance, the reaction of N-tert-butanesulfinyl imines with α-imino esters in the presence of a silver catalyst yields densely substituted pyrrolidines with excellent regio- and diastereoselectivity. acs.org

Another effective strategy involves the asymmetric allylic alkylation (AAA) of a prochiral precursor, followed by a subsequent ring transformation. Researchers have reported the synthesis of enantioenriched 2,2-disubstituted pyrrolidines by first creating a stereogenic quaternary center using a palladium-catalyzed AAA reaction. nih.gov This is followed by a stereoretentive ring contraction to furnish the final pyrrolidine product. nih.gov

Furthermore, the diastereoselective reduction of highly substituted pyrrole (B145914) systems offers a direct route to functionalized pyrrolidines. nih.gov Heterogeneous catalytic hydrogenation can fully reduce the aromatic pyrrole ring, creating up to four new stereocenters with high diastereoselectivity. nih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent, which guides the approach of hydrogen to the ring. nih.gov

These strategies are often categorized into two main approaches: the functionalization of an existing optically pure cyclic precursor (a "chiral pool" approach, e.g., using L-proline) or the stereoselective cyclization of an acyclic precursor. mdpi.com

Control of Multiple Stereogenic Centers within the Pyrrolidine Ring

As mentioned, [3+2] cycloaddition reactions are exceptionally powerful for this purpose, capable of forming multiple C-C bonds and stereocenters simultaneously. acs.orgnih.gov For example, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, produces proline derivatives with up to four contiguous stereogenic centers, with the (S)-configuration of the sulfinyl group inducing a specific (2S,3R,4S,5R) absolute configuration in the product. acs.org

A more advanced concept for stereocontrol is the use of a "memory of chirality" strategy. This approach has been successfully applied to the synthesis of pyrrolidines bearing vicinal quaternary-tertiary or quaternary-quaternary stereocenters. nih.gov In this method, a single chiral center in the starting material, an α-amino ester enolate, directs the stereochemical outcome of an intramolecular SN2' reaction with an allylic halide, even though the original stereocenter is transiently destroyed during the formation of the enolate. nih.gov This process allows for the creation of complex, stereochemically rich pyrrolidines in a single step with excellent selectivity. nih.gov

The systematic synthesis of all possible diastereoisomers of a ligand containing multiple chiral elements further highlights the level of control that can be achieved. nih.gov By strategically using blocking groups and selecting the order of reagent addition, chemists can selectively prepare each diastereoisomer of a complex chiral molecule, which is crucial for optimizing its function in asymmetric catalysis. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

A classic and reliable method for inducing stereoselectivity is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a reaction. The auxiliary is subsequently removed, leaving behind an enantiomerically enriched product.

The N-tert-butanesulfinyl group , pioneered by Ellman, is a highly effective chiral auxiliary in this context. acs.org It can be attached to an imine, acting as a powerful electron-withdrawing group and a potent stereodirecting element. acs.org In the 1,3-dipolar cycloaddition for pyrrolidine synthesis, the sulfinyl group's stereochemistry dictates the facial selectivity of the cycloaddition, leading to high diastereoselectivity. acs.org The auxiliary can be readily cleaved under acidic conditions after the ring has been formed. The general utility of chiral auxiliaries in asymmetric pyrrolidine synthesis via cycloadditions is well-established as a foundational strategy. metu.edu.tr

Strategy Auxiliary Key Reaction Outcome Reference
Asymmetric Cycloaddition(S)-N-tert-butanesulfinyl[3+2] CycloadditionHigh diastereoselectivity, induces (2S,3R,4S,5R) configuration acs.org

Chiral Catalyst Design for Stereocontrol

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of enantiomerically pure compounds using only a substoichiometric amount of a chiral inductor. Both chiral metal complexes and metal-free organocatalysts are employed.

In the synthesis of pyrrolidines, chiral transition metal catalysts are widely used. For example, the asymmetric allylic alkylation to form a key intermediate for 2,2-disubstituted pyrrolidines is catalyzed by a palladium complex bearing a chiral phosphine-oxazoline (PHOX) ligand. nih.gov The specific ligand, (S)-(CF₃)₃-t-BuPHOX, was found to be crucial for achieving high enantiomeric excess (94% ee). nih.gov Similarly, silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃) are used to catalyze [3+2] cycloadditions, where the metal coordinates to both the dipole and the dipolarophile, creating a chiral environment that directs the reaction pathway. acs.org

Catalyst System Reaction Type Product Type Selectivity Reference
Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOXAsymmetric Allylic Alkylation(S)-3-allyl-piperidine-2,6-dione94% ee nih.gov
Ag₂CO₃[3+2] CycloadditionDensely substituted pyrrolidinesHigh regio- and diastereoselectivity acs.org

Computational Analysis of Stereoselectivity in Pyrrolidine-Forming Reactions

To understand the origins of stereoselectivity and to rationally design more effective catalysts and reactions, researchers increasingly turn to computational chemistry. Density Functional Theory (DFT) calculations are particularly powerful for modeling reaction pathways and transition states.

In the context of the silver-catalyzed [3+2] cycloaddition, DFT calculations (at the B3LYP level) were used to analyze the transition state geometries. acs.org The analysis revealed a key interaction between the oxygen atom of the chiral sulfinyl group and the silver atom in the metallodipole. This interaction stabilizes one transition state (TSendoup) over another (TSendodown), explaining the high diastereoselectivity observed experimentally. acs.org Similarly, computational analysis can be essential in understanding complex stereochemical outcomes, such as those governed by the "memory of chirality" effect. nih.gov

3 2 Benzyloxy Ethyl Pyrrolidine As a Building Block in Complex Molecule Synthesis

Strategic Role of the Pyrrolidine (B122466) Ring in Scaffold Design

The five-membered pyrrolidine ring is a highly valued scaffold in medicinal chemistry for several key reasons. nih.govpharmablock.com Unlike its aromatic counterpart, pyrrole (B145914), the pyrrolidine ring is non-planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.gov This three-dimensionality is crucial in modern drug design, as it allows for a more comprehensive exploration of the pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets. nih.gov

Furthermore, the pyrrolidine moiety can enhance key physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating critical interactions with protein targets. pharmablock.com The incorporation of this ring system can also improve aqueous solubility, a vital parameter for drug absorption and distribution. pharmablock.com The use of a pre-formed building block like 3-[2-(Benzyloxy)ethyl]pyrrolidine streamlines the synthetic process, providing a robust scaffold that already possesses these desirable features, upon which further complexity can be built via its side chain.

Table 1: Key Attributes of the Pyrrolidine Ring in Scaffold Design

AttributeDescriptionSignificance in Drug DesignReference
Three-DimensionalityThe non-planar, puckered conformation ("pseudorotation") of the saturated ring.Allows for precise spatial arrangement of substituents, enhancing interaction with 3D biological targets. nih.gov
StereochemistryThe ring contains multiple potential stereocenters.Provides stereochemical diversity; different stereoisomers can have distinct biological profiles. nih.govnih.gov
Hydrogen Bonding CapacityThe ring nitrogen can be a hydrogen bond acceptor, and the N-H can be a donor.Facilitates strong and specific binding to enzyme active sites or receptors. pharmablock.com
Improved Physicochemical PropertiesCan enhance properties like aqueous solubility.Crucial for favorable pharmacokinetics (absorption, distribution, metabolism, and excretion). pharmablock.com

Precursor for Synthetically Challenging Structural Motifs

The synthesis of substituted pyrrolidines, especially those with defined stereochemistry, can be a complex undertaking. The use of this compound as a starting material provides a significant advantage by offering a pre-constructed, functionalized pyrrolidine core. The benzyloxy group on the ethyl side chain serves as a protected hydroxyl function. This protecting group strategy is fundamental in multi-step synthesis, allowing other chemical transformations to be performed on the molecule without affecting the hydroxyl group, which can be deprotected at a later, strategic point in the synthetic sequence to be revealed as a reactive handle for further elaboration.

This building block is an ideal precursor for various complex structures. For instance, it simplifies access to derivatives like 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine, where the synthesis involves protection of the pyrrolidine nitrogen, acylation of the hydroxyl group (after debenzylation), and subsequent deprotection. researchgate.net Moreover, the fundamental benzylpyrrolidine structure is a key component in natural products like Anisomycin, a potent protein synthesis inhibitor. nih.gov The biosynthesis of Anisomycin highlights the importance of the benzylpyrrolidine core, and having a synthetic equivalent provides a powerful tool for creating novel analogs with potentially enhanced or new biological activities. nih.gov The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which are challenging motifs, has been achieved through methods like asymmetric allylic alkylation followed by ring contraction, demonstrating the value placed on accessing complex pyrrolidine structures. nih.gov

Application in the Construction of Polycyclic Systems

The pyrrolidine ring is a versatile component in the synthesis of polycyclic systems, including fused and spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures. A common and powerful method for constructing such systems is the [3+2] cycloaddition reaction using azomethine ylides. nih.govmdpi.com An azomethine ylide can be generated in situ from the pyrrolidine ring of a building block and an aldehyde, which then reacts with a dipolarophile (an alkene or alkyne) to form a new five-membered ring fused or spiro-fused to the original pyrrolidine.

This strategy has been used to create a wide variety of complex polycyclic scaffolds:

Spiro[pyrrolidine-oxindoles]: These are synthesized via the cycloaddition of azomethine ylides (generated from isatin (B1672199) and an amino acid like sarcosine) with various dipolarophiles. mdpi.com These spirocyclic motifs are noted as being of emerging interest in drug discovery. nih.gov

Spiro[indoline-3,2′-pyrrolidines]: These can be prepared through the [3+2] cycloaddition of azomethine ylides with specific acrylonitrile (B1666552) derivatives. mdpi.com

Benzofuran Spiro-2-Pyrrolidine Derivatives: A three-component reaction involving an azomethine ylide can produce these spiro compounds with high yield and diastereoselectivity. nih.gov Several synthesized compounds in this class have shown potent antitumor activity, in some cases exceeding that of cisplatin. nih.gov

The building block this compound is well-suited for such transformations. The secondary amine of the pyrrolidine ring is the key reactive site for generating the necessary azomethine ylide, enabling its direct integration into a new polycyclic framework. For example, a complex polycyclic molecule, Benzyl (B1604629) (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate, incorporates a substituted pyrrolidine ring into a fused imidazo-pyrrolo-pyrazine system, showcasing the utility of pyrrolidine scaffolds in building intricate, multi-ring structures. nih.gov

Table 2: Examples of Polycyclic Systems Derived from Pyrrolidine Precursors

Polycyclic SystemSynthetic MethodSignificanceReference
Spiro[pyrrolidine-3,3′-oxindoles]Pictet–Spengler-oxidative ring contractions or cycloadditionsPotential as dual-activity anti-breast cancer agents. nih.gov
Benzofuran Spiro-2-Pyrrolidine Derivatives[3+2] Azomethine Ylide CycloadditionDemonstrated potent antitumor activity against HeLa and CT26 cancer cell lines. nih.gov
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine systemsMulti-step synthesis involving pyrrolidine precursorsRepresents highly complex, multi-heterocyclic scaffolds for drug discovery. nih.gov
Spiro[indoline-3,2′-pyrrolidines][3+2] Azomethine Ylide CycloadditionUsed to create libraries of complex spiro-heterocycles for biological screening. mdpi.com

Integration into Macrocyclic Frameworks

Macrocycles, large ring structures typically containing 12 or more atoms, represent an important class of therapeutic agents. Their constrained yet flexible conformation can lead to high binding affinity and selectivity for biological targets. Pyrrolidine-containing fragments are often incorporated into macrocyclic frameworks to serve as key recognition elements or as structural anchors.

A prominent example is the development of macrocyclic inhibitors of Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3), enzymes implicated in autoimmune diseases like rheumatoid arthritis. nih.gov In the synthesis and optimization of these inhibitors, a pyrrolidin-1-yl)ethoxy side chain was incorporated into a complex tetracyclic macrocycle. nih.gov The resulting compound, SB1578, demonstrated potent and selective inhibition of the target kinases and showed oral efficacy in a murine model of arthritis. nih.gov

Table 3: Example of a Pyrrolidine-Containing Macrocycle for Therapeutic Application

Compound NameStructural FeatureBiological TargetTherapeutic ApplicationReference
SB1578A tetracyclic macrocycle incorporating a 2-(pyrrolidin-1-yl)ethoxy moiety.Janus kinase 2 (JAK2) / fms-like tyrosine kinase-3 (FLT3)Rheumatoid Arthritis and other autoimmune/inflammatory disorders. nih.gov

Role in Fragment-Based Synthesis Approaches

Fragment-Based Lead Discovery (FBLD) has become a powerful strategy in modern drug development. mdpi.com This approach involves screening collections of low-molecular-weight compounds, or "fragments" (typically 100–300 Da), for weak but efficient binding to a biological target. mdpi.com These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound.

There is a significant interest in developing fragment libraries with enhanced three-dimensional character, as these can access more complex binding pockets than traditional flat, aromatic fragments. nih.govresearchgate.net The pyrrolidine scaffold is ideal for this purpose. Appropriately substituted pyrrolidines provide excellent 3D shape diversity and good physicochemical properties, while also offering clear vectors for chemical elaboration. nih.gov

Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions have been specifically employed to generate libraries of enantiomerically pure pyrrolidine fragments that effectively sample 3D molecular space. nih.gov The building block this compound (MW: 205.30 g/mol ) fits well within the size profile of a fragment or a slightly elaborated fragment. bldpharm.com It possesses the key features of a valuable fragment: a 3D heterocyclic core (the pyrrolidine ring) and a functionalized side chain (the benzyloxyethyl group) that provides a clear vector for optimization. Chemists can use this building block to "grow" the fragment by modifying the side chain or by performing reactions at the pyrrolidine nitrogen, systematically building a more potent molecule while maintaining the crucial 3D anchor provided by the pyrrolidine ring.

Table 4: Characteristics of Pyrrolidine-Based Scaffolds in FBLD

CharacteristicDescriptionAdvantage in FBLDReference
3D Shape DiversityThe non-planar ring provides access to a wider range of molecular shapes compared to flat aromatic fragments.Enables binding to complex, non-flat pockets on protein surfaces and increases novelty. nih.govresearchgate.net
Functional Group VectorsSubstituents on the ring and the ring nitrogen itself provide clear points for chemical modification.Facilitates systematic fragment "growing" and "linking" to improve binding affinity. nih.gov
Favorable Physicochemical PropertiesOften imparts good solubility and other drug-like properties.Leads to final compounds with better pharmacokinetic profiles. pharmablock.com
Stereochemical ComplexityChiral centers can be incorporated to precisely match the chirality of a biological target.Can lead to highly potent and selective inhibitors. nih.gov

Advanced Derivatization and Functionalization of the 3 2 Benzyloxy Ethyl Pyrrolidine Core

Site-Selective Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 3-[2-(Benzyloxy)ethyl]pyrrolidine is a secondary amine, which makes it a nucleophilic center and a prime site for selective functionalization. chemicalbook.comwikipedia.org This reactivity allows for the introduction of a wide variety of substituents through several key reaction types.

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or arylated through methods such as the Buchwald-Hartwig amination. These reactions expand the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-amides. This transformation is often used to introduce carbonyl-containing moieties or to modulate the basicity of the nitrogen atom.

Formation of Ureas and Thioureas: The nucleophilic nitrogen can react with isocyanates and isothiocyanates to form N-substituted ureas and thioureas, respectively. chemicalbook.com These functional groups are known to participate in hydrogen bonding and can be valuable for creating molecules with specific binding properties.

Reaction TypeReagents and ConditionsProduct TypeKey Findings
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl-3-[2-(benzyloxy)ethyl]pyrrolidineA standard method for introducing alkyl chains onto the pyrrolidine nitrogen. chemicalbook.com
N-ArylationAryl halide (e.g., Ar-I), Pd catalyst, Ligand, BaseN-Aryl-3-[2-(benzyloxy)ethyl]pyrrolidineAllows for the introduction of various aromatic systems. rsc.org
N-AcylationAcyl chloride (e.g., RCOCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl-3-[2-(benzyloxy)ethyl]pyrrolidineForms a stable amide bond, altering the electronic properties of the nitrogen. chemicalbook.com
Urea (B33335) FormationIsocyanate (e.g., R-NCO), Solvent (e.g., THF)N-Carbamoyl-3-[2-(benzyloxy)ethyl]pyrrolidineIntroduces a urea moiety capable of acting as a hydrogen bond donor and acceptor. chemicalbook.com

Side-Chain Modifications and Elongations at the 3-Position

The ethyl side chain at the 3-position offers opportunities for modification and elongation, further diversifying the molecular structure. While direct functionalization of the saturated alkyl chain is challenging, it can be achieved through multi-step sequences.

A common strategy involves the transformation of the benzyl (B1604629) ether into a more reactive functional group. For instance, debenzylation to the primary alcohol, followed by conversion to a tosylate or mesylate, furnishes a good leaving group. Subsequent nucleophilic substitution can then be used to elongate the chain or introduce new functionalities.

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides presents a direct method for introducing aryl groups at the 3-position, offering a convergent approach to 3-aryl pyrrolidines. researchgate.netnih.govchemrxiv.org While this method starts from a pyrroline (B1223166) precursor, it highlights a powerful strategy for accessing 3-substituted pyrrolidines that are structurally related to the target compound.

StrategyReaction SequenceIntermediate/ProductSignificance
Chain Elongation via Nucleophilic Substitution1. Debenzylation (e.g., H₂, Pd/C) 2. Tosylation (TsCl, pyridine) 3. Nucleophilic attack (e.g., NaCN)3-[3-(Benzyloxy)propyl]pyrrolidine (after re-benzylation)Allows for the stepwise extension of the side chain.
Introduction of Aryl GroupsPd-catalyzed hydroarylation of an N-alkyl-3-pyrroline with an aryl halide. nih.gov3-Aryl-N-alkyl-pyrrolidineProvides direct access to 3-aryl pyrrolidine derivatives. researchgate.netnih.gov
Modification via Alkyne Chemistry1. Conversion of the side chain to a terminal alkyne. 2. Alkylation of the terminal alkyne. youtube.comElongated side-chain with an alkyne or further reduced alkane functionality.Utilizes the acidity of terminal alkynes for chain extension. youtube.com

Chemical Transformations of the Benzyl Ether Group

The benzyl ether group in this compound is a versatile handle for chemical transformations, most commonly serving as a protecting group for the primary alcohol. organic-chemistry.org

Deprotection: The most frequent transformation is the cleavage of the benzyl ether to unveil the primary alcohol. This is typically achieved through catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C). commonorganicchemistry.comjk-sci.com This reaction is generally clean and high-yielding. An alternative for substrates sensitive to hydrogenation is oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can be performed under photoirradiation for milder conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Conversion to Other Functional Groups: Beyond deprotection, the benzyl ether can be directly converted into other functionalities. For example, treatment with certain reagents can transform the benzyl ether into an ester. rsc.org

TransformationReagents and ConditionsProductKey Features
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., EtOH, MeOH) commonorganicchemistry.comjk-sci.com3-(2-Hydroxyethyl)pyrrolidineCommon, high-yielding, and clean deprotection method. commonorganicchemistry.comjk-sci.com
Oxidative DeprotectionDDQ, MeCN, hv (photoirradiation) organic-chemistry.org3-(2-Hydroxyethyl)pyrrolidineMild conditions, suitable for substrates with hydrogenation-sensitive groups. organic-chemistry.orgorganic-chemistry.org
Acid-Catalyzed CleavageStrong acids (e.g., BCl₃) with a cation scavenger organic-chemistry.org3-(2-Hydroxyethyl)pyrrolidineUseful for acid-stable substrates. organic-chemistry.org
Conversion to EsterFeCl₃ catalyst, α,α-Dichlorodiphenylmethane, Alcohol (R'OH) rsc.org3-(2-Ester)pyrrolidineDirect transformation of the ether to an ester functionality. rsc.org

Introduction of Additional Heteroatoms or Functional Groups

The introduction of further heteroatoms or functional groups onto the this compound scaffold can significantly expand its chemical diversity. These transformations can be targeted at the pyrrolidine ring or the side chain.

On the Pyrrolidine Ring: Direct C-H functionalization is a powerful tool for introducing new groups onto the pyrrolidine ring. rsc.org For instance, redox-neutral α-C–H arylation can install an aryl group at the 2-position. rsc.orgrsc.org Halogenation reactions can introduce bromine or chlorine, which can then serve as handles for further cross-coupling reactions.

On the Side Chain: After debenzylation to the primary alcohol, a variety of functional groups can be introduced. Oxidation of the alcohol can yield an aldehyde or a carboxylic acid, depending on the reaction conditions. The alcohol can also be converted into an amine through a Mitsunobu reaction with a nitrogen nucleophile or via a two-step process of mesylation followed by substitution with an azide (B81097) and subsequent reduction.

Position of FunctionalizationReaction TypeReagents and ConditionsIntroduced Group
Pyrrolidine Ring (α-position)Redox-Neutral C-H Arylation rsc.orgrsc.orgQuinone monoacetal, DABCO, Aryl nucleophile rsc.orgAryl group
Side Chain (post-debenzylation)OxidationPCC or Swern oxidationAldehyde
Side Chain (post-debenzylation)OxidationJones or TEMPO-catalyzed oxidationCarboxylic acid
Side Chain (post-debenzylation)Amination1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/CAmino group

Regioselective Functionalization Techniques

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. In the context of this compound, several techniques can be employed to direct functionalization to a specific position.

Nitrogen vs. Carbon: The functionalization of the nitrogen atom is generally straightforward due to its high nucleophilicity. chemicalbook.com To functionalize the carbon skeleton without affecting the nitrogen, N-protection is a common strategy. An acyl or a carbamate (B1207046) protecting group can temporarily deactivate the nitrogen, allowing for selective reactions on the ring or side chain.

α-Carbon vs. β-Carbons: Directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful technique for regioselective functionalization of the pyrrolidine ring. For example, an amide group on the nitrogen can direct lithiation or other metallation reactions to the α-position (C2 or C5). Recent advances in transition-metal catalysis have enabled the functionalization of specific C-H bonds with high regioselectivity. rsc.orgacs.org For instance, rhodium(III)-catalyzed reactions can achieve ortho-C-H activation on an N-aryl group, leading to annulated products. acs.org

Desired RegioselectivityTechniqueExample Reagents/CatalystsOutcome
C-functionalization over N-functionalizationN-ProtectionBoc₂O (for Boc protection)The nitrogen is rendered unreactive, allowing for reactions elsewhere.
α-Arylation of the Pyrrolidine RingRedox-Neutral C-H Functionalization rsc.orgrsc.orgQuinone monoacetal, DABCO rsc.orgSelective introduction of an aryl group at the C2 position. rsc.org
Functionalization at the 3-positionPalladium-Catalyzed Hydroarylation nih.govPd catalyst, ligand, aryl halide on a pyrroline precursor nih.govDirects arylation to the 3-position of the heterocyclic ring. nih.gov
Ortho-Annulation on N-Aryl SubstituentDirected C-H Activation acs.orgRh(III) catalyst acs.orgFormation of a new ring fused to the N-aryl group. acs.org

Mechanistic Investigations of Reactions Involving 3 2 Benzyloxy Ethyl Pyrrolidine Scaffolds

Elucidation of Reaction Pathways for Pyrrolidine (B122466) Formation

The synthesis of the pyrrolidine ring can be achieved through various strategic approaches, each with distinct reaction pathways. The formation of a 3-substituted pyrrolidine, such as one bearing a 2-(benzyloxy)ethyl group, typically involves intramolecular cyclization of a linear precursor or intermolecular cycloaddition reactions.

One of the most common pathways is the intramolecular cyclization of a suitably functionalized open-chain amine. For instance, the reductive amination of a γ-amino ketone or the cyclization of a γ-haloamine can yield the pyrrolidine core. A plausible pathway to a 3-[2-(Benzyloxy)ethyl]pyrrolidine scaffold could involve the cyclization of a 4-amino-6-(benzyloxy)hexan-1-ol derivative or a related precursor. The specific pathway often depends on the nature of the starting materials and the catalysts employed. Iridium-catalyzed N-heterocyclization of primary amines with diols represents an efficient method for creating five-membered cyclic amines like pyrrolidines. organic-chemistry.org

Another powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. mdpi.com These ylides, acting as three-atom components, react with a variety of alkenes (unsaturated 2π-electron components) to form the five-membered ring with high regio- and stereoselectivity. mdpi.com The generation of the azomethine ylide can be achieved in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone. mdpi.com For the synthesis of a this compound scaffold, an appropriately substituted alkene would be required to react with the azomethine ylide.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidines and related heterocycles like 3-pyrroline-2-ones. beilstein-journals.orgnih.gov These reactions, by combining three or more starting materials in a single step, can rapidly generate molecular complexity. beilstein-journals.org A proposed mechanism for the formation of substituted 3-hydroxy-3-pyrroline-2-ones involves the initial acid-catalyzed condensation of an aromatic aldehyde and an amine to form an iminium species. This intermediate is then attacked by an enol, leading to a cascade of reactions that culminates in the heterocyclic product. beilstein-journals.orgnih.gov

The table below summarizes various synthetic strategies applicable to the formation of pyrrolidine rings.

Reaction Type Key Reactants General Mechanism Potential for 3-Substituted Scaffolds Reference
Intramolecular CyclizationAmino alcohols, Diols, Amino halidesNucleophilic attack of the amine onto an electrophilic carbon, often aided by a metal catalyst (e.g., Iridium).High, requires a precursor with the desired substituent at the appropriate position. organic-chemistry.org
[3+2] CycloadditionAzomethine Ylides, AlkenesConcerted or stepwise cycloaddition of a nitrogen-based three-atom component to a double bond.High, the substituent can be introduced via the alkene component. mdpi.com
Multicomponent Reactions (MCRs)Aldehydes, Amines, DienophilesFormation of an iminium intermediate followed by nucleophilic attack and subsequent cyclization.High, allows for the introduction of multiple substituents in one pot. beilstein-journals.orgnih.gov
Palladium-Catalyzed Carboamination(Hetero)aryl Thianthrenium Triflates, AlkenesA syn-heteropalladation mechanistic pathway is involved in the intramolecular carboamination of alkenes.Good, applicable for aryl-substituted pyrrolidines, could be adapted for other substituents. organic-chemistry.org

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for optimizing reaction conditions and understanding the factors that control reaction rates. For the synthesis of pyrrolidine derivatives, kinetic analysis can reveal the rate-determining step (RDS) of the reaction sequence.

In the radical polymerization of N-vinyl-2-pyrrolidone, a related five-membered lactam, kinetic studies have shown that the reaction orders with respect to the monomer, initiator, and chain transfer agents can be experimentally determined. For example, in the AIBN-initiated polymerization in the presence of mercapto acids, the reaction was found to be first order with respect to the monomer. mdpi.com The kinetic orders for the initiator and the chain transfer agent were fractional (approximately 0.77-0.79 and 0.26, respectively), suggesting a complex initiation mechanism involving the chain transfer agent. mdpi.com

The rate of reduction of sterically shielded pyrrolidine nitroxides by ascorbate (B8700270) has also been studied. nih.gov These studies, while not focused on ring formation, demonstrate the impact of steric hindrance around the pyrrolidine ring on reaction kinetics. A tetraethyl-substituted pyrrolidine nitroxide showed a 60-fold slower reduction rate compared to the less hindered 3-carboxy-PROXYL, highlighting that steric bulk at the 2- and 5-positions significantly impacts the accessibility of the reactive center. nih.gov This principle of steric hindrance can also be a critical factor in the kinetics of pyrrolidine ring formation, where bulky substituents may slow down the rate-determining cyclization step.

System Studied Kinetic Parameter/Finding Implication for Pyrrolidine Synthesis Reference
N-vinyl-2-pyrrolidone PolymerizationReaction orders: 1 (monomer), ~0.78 (initiator), 0.26 (chain transfer agent).Demonstrates complex initiation kinetics; the rate is not simply dependent on initiator decomposition. mdpi.com
Pyrrolidine Nitroxide ReductionRate of reduction is highly dependent on steric shielding at the 2,2,5,5-positions.Steric bulk on the precursor molecule can significantly influence the rate of cyclization. nih.gov
3-Pyrroline-2-one (B142641) Synthesis (MCR)The concentration of reactants (e.g., amine) can shift initial equilibria (e.g., iminium formation).The rate-determining step can potentially be influenced by controlling the concentration of starting materials. beilstein-journals.org

Transition State Analysis and Intermediate Characterization

The characterization of intermediates and the analysis of transition states are fundamental to confirming a proposed reaction mechanism. In the synthesis of pyrrolidine scaffolds, various spectroscopic and computational methods are employed for this purpose.

In the multicomponent synthesis of 3-hydroxy-3-pyrroline-2-ones, key intermediates such as the imine and the corresponding protonated iminium species are proposed. beilstein-journals.orgnih.gov The iminium salt acts as a potent electrophile that is subsequently attacked by an enol nucleophile. beilstein-journals.org The reaction proceeds through a transition state (TS) that leads to a protonated ketone intermediate, which then undergoes cyclization. nih.gov In some cases, the final products can exist as tautomers, with a very low energy barrier for interconversion, making their individual isolation impossible. beilstein-journals.org

For [3+2] cycloaddition reactions, the mechanism can range from a concerted, synchronous process to a stepwise one involving diradical or zwitterionic intermediates. The exact nature depends on the specific azomethine ylide and the alkene used. The transition state is often described as a thermal, six-electron Hückel aromatic-like structure. mdpi.com

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for analyzing transition states that are too transient to be observed experimentally. For the reaction between a 3-pyrroline-2-one and an amine, DFT calculations have been used to model the potential energy surface (PES). beilstein-journals.org These calculations help identify the most favorable reaction pathway by comparing the activation energies (ΔG#) of different possible transition states. beilstein-journals.org For instance, the formation of the main product was shown to proceed via the transition state with the lowest activation energy. beilstein-journals.org

Computational Chemistry for Mechanistic Insights (e.g., DFT calculations)

Computational chemistry, especially Density Functional Theory (DFT), provides powerful tools for exploring reaction mechanisms at the molecular level. researchgate.netepstem.net It allows for the calculation of molecular structures, energies of reactants, intermediates, transition states, and products, as well as other properties like vibrational frequencies and electronic characteristics. epstem.netyoutube.com

For pyrrolidine synthesis, DFT calculations can be used to:

Validate Reaction Pathways: By calculating the energy profile of a proposed mechanism, researchers can determine the most likely pathway. A study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones used DFT to show that the observed product is formed through the pathway with the lowest activation energy, indicating that the reaction is under kinetic rather than thermodynamic control. beilstein-journals.org

Analyze Transition States: DFT can optimize the geometry of transition states and calculate their activation energies. This information is crucial for understanding rate-determining steps and selectivity. For example, calculations can elucidate why a particular regio- or stereoisomer is formed preferentially.

Predict Molecular Properties: Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and dipole moments can be calculated. researchgate.netepstem.net These parameters provide insights into the reactivity and stability of the molecules involved in the synthesis.

The table below lists common DFT functionals and basis sets used in the study of heterocyclic compounds, similar to what would be applied to the this compound scaffold.

Computational Method Functional Basis Set Application Reference
Density Functional Theory (DFT)B3LYP6-31G(d,p)Geometry optimization, calculation of structural parameters, electronic properties, and vibrational frequencies. epstem.net
Density Functional Theory (DFT)B3LYP6-311G(d,p), 6-311++G(2d,2p)Calculation of quantum chemical properties (HOMO, LUMO, energy gap) in gas and solvent phases. researchgate.net
Density Functional Theory (DFT)B3LYPLanL2DZGeometry optimization and vibrational frequencies for complexes involving heavy metals. researchgate.net

These computational approaches have been successfully applied to understand the structure-activity relationships and reaction mechanisms of various nitrogen-containing heterocycles, providing insights that are complementary to experimental findings. beilstein-journals.orgnih.govresearchgate.net

Substrate Scope and Limitations in Pyrrolidine Chemistry

While many methods for pyrrolidine synthesis are robust, they often have limitations regarding the range of substrates that can be effectively used. Understanding the substrate scope is crucial for planning the synthesis of a specific target like this compound.

Steric Hindrance: As previously mentioned, bulky substituents on the precursor molecule can impede the cyclization reaction, leading to lower yields or requiring harsher reaction conditions. This could be a consideration for the benzyloxyethyl group at the 3-position.

Electronic Effects: The electronic nature of substituents can significantly influence reactivity. In reactions involving the formation of imines from aldehydes, electron-withdrawing groups on the aldehyde can enhance its reactivity, while electron-donating groups can slow it down. Some methods are highly effective for aromatic aldehydes but give significantly lower yields with aliphatic aldehydes. organic-chemistry.org

Functional Group Compatibility: The chosen synthetic route must be compatible with the functional groups present in the starting materials and the final product. The benzyl (B1604629) ether in the this compound scaffold, for example, is sensitive to certain reductive conditions (e.g., catalytic hydrogenation with Pd/C), which could lead to debenzylation. unimi.it Therefore, reaction conditions must be chosen carefully to preserve this protecting group if it is to be retained in the final product.

Reaction-Specific Limitations: Certain synthetic methods have inherent limitations. For example, some catalytic systems may be sensitive to air or moisture, requiring inert atmosphere techniques. The synthesis of 2,2-disubstituted pyrrolidines has been successful but can be limited to proline derivatives or require specific, sometimes harsh, deprotection steps. nih.gov

Future Research Trajectories and Methodological Innovations in 3 2 Benzyloxy Ethyl Pyrrolidine Chemistry

Development of Novel and More Efficient Synthetic Pathways

The development of novel and more efficient synthetic pathways for constructing the pyrrolidine (B122466) scaffold remains a significant area of research. Traditional methods often require harsh reaction conditions or multi-step sequences. nih.gov Current efforts are focused on creating more atom-economical and environmentally friendly processes.

A promising strategy involves the ring contraction of readily available pyridines. nih.gov A recently reported photo-promoted ring contraction of pyridines using a silylborane affords pyrrolidine derivatives, demonstrating broad substrate scope and high functional group compatibility. nih.gov This method provides access to valuable synthons for further functionalization. nih.gov

Another area of intense investigation is the use of multicomponent reactions (MCRs). tandfonline.com MCRs offer a powerful tool for building molecular complexity in a single step from three or more starting materials, which is highly efficient. tandfonline.comnih.gov Recent advances in MCRs have enabled the synthesis of highly substituted pyrrolidine derivatives through processes like [3+2] cycloaddition reactions. tandfonline.com For instance, the one-pot reaction of aldehydes, amino acid esters, and chalcones, catalyzed by iodine, yields pyrrolidine-2-carboxylates. tandfonline.com

Furthermore, the development of stereoselective methods is crucial for producing optically pure pyrrolidine derivatives, which are often required for pharmaceutical applications. mdpi.com This includes the use of chiral catalysts and starting materials derived from the chiral pool, such as proline and 4-hydroxyproline. mdpi.com Sequential asymmetric allylic alkylation and ring contraction has also emerged as a powerful method for synthesizing enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

The table below summarizes some of the recent and innovative synthetic strategies for pyrrolidine derivatives.

Synthetic StrategyKey FeaturesStarting Materials (Examples)Catalyst/Reagent (Examples)
Photo-promoted Ring Contraction Utilizes abundant pyridines, broad scope. nih.govPyridines, Silylborane. nih.govLight. nih.gov
Multicomponent Reactions (MCRs) High atom and step economy, structural diversity. tandfonline.comAldehydes, Amino acid esters, Chalcones. tandfonline.comIodine, K2CO3. tandfonline.com
Asymmetric Synthesis Produces enantiomerically pure compounds. mdpi.comProline, 4-Hydroxyproline derivatives. mdpi.comChiral catalysts. mdpi.com
Sequential Asymmetric Allylic Alkylation and Ring Contraction Creates stereogenic quaternary centers. nih.govBenzyloxy imide. nih.govPalladium catalyst. nih.gov
Iridium-Catalyzed Reductive Azomethine Ylide Generation Mild conditions, access to complex architectures. acs.orgnih.govchemrxiv.orgTertiary amides, Lactams. acs.orgnih.govchemrxiv.orgVaska's complex [IrCl(CO)(PPh3)2]. nih.govchemrxiv.org
1,3-Dipolar Cycloaddition A classic and versatile method for five-membered heterocycles. nih.govAzomethine ylides, Alkenes. nih.govVarious catalysts. nih.gov

Emerging Catalytic Systems for Pyrrolidine Synthesis (e.g., Photocatalysis, Electrocatalysis)

Emerging catalytic systems are revolutionizing the synthesis of pyrrolidines, offering milder reaction conditions and novel reactivity. nih.govchemistryviews.org Photocatalysis and electrocatalysis, in particular, have gained significant traction. nih.govchemistryviews.org

Photocatalysis utilizes visible light to initiate chemical transformations, often under redox-neutral conditions. organic-chemistry.org This strategy has been successfully applied to the synthesis of pyrrolidines through various reaction pathways, including [3+2] cycloadditions. nih.govwisc.edu For example, a photocatalytic method for the cycloaddition of cyclopropyl (B3062369) ketones with hydrazones has been developed to produce structurally diverse pyrrolidine rings. nih.gov This approach employs a redox auxiliary strategy, avoiding the need for an external co-reductant and preventing undesirable side reactions. nih.gov The combination of photocatalysis with other catalytic methods, such as copper catalysis, has also led to novel cascade reactions for synthesizing complex pyrrolidine-containing structures. acs.org

Electrocatalysis offers another powerful and sustainable approach to pyrrolidine synthesis. chemistryviews.org By using electricity to drive chemical reactions, electrocatalysis can often avoid the use of harsh chemical oxidants or reductants. chemistryviews.org An electrochemical version of the Hofmann-Löffler-Freytag reaction has been developed for the synthesis of pyrrolidines from readily available amines. chemistryviews.org This method involves the electrochemical generation of N-centered radicals from tosyl-protected amines in an undivided cell with simple graphite (B72142) and stainless steel electrodes. chemistryviews.org This process is not only cost-effective but also scalable and can be performed in a continuous flow reactor. chemistryviews.org

The table below highlights key features of these emerging catalytic systems for pyrrolidine synthesis.

Catalytic SystemPrincipleAdvantagesExample Application
Photocatalysis Uses visible light to drive chemical reactions. nih.govorganic-chemistry.orgMild conditions, high selectivity, novel reactivity. nih.govorganic-chemistry.org[3+2] cycloaddition of cyclopropyl ketones and hydrazones. nih.gov
Electrocatalysis Uses electricity to initiate redox reactions. chemistryviews.orgAvoids harsh reagents, scalable, can use renewable energy. chemistryviews.orgDehydrogenative C(sp3)–H amination via remote hydrogen atom transfer. chemistryviews.org

Automated Synthesis and Flow Chemistry Applications

The integration of automation and flow chemistry is poised to significantly accelerate the discovery and development of new pyrrolidine-containing compounds. These technologies offer numerous advantages over traditional batch synthesis, including improved reproducibility, safety, and efficiency. nih.govmdpi.com

Automated synthesis platforms enable the rapid preparation of large libraries of compounds with minimal human intervention. nih.gov For instance, the automated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives has been demonstrated using a nano-dispensing instrument. nih.govresearchgate.net This approach allowed for the synthesis and evaluation of over 1000 different derivatives in a fully automated fashion, dramatically reducing the consumption of chemicals and solvents. nih.gov

Flow chemistry , where reactions are performed in a continuously flowing stream rather than a flask, provides precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comvapourtec.comamt.uk This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. vapourtec.comamt.uk Flow chemistry has been successfully applied to various reactions relevant to pyrrolidine synthesis, including hydrogenations, nitrations, and multi-step sequences. amt.ukvapourtec.com The ability to "telescope" multiple reaction steps without isolating intermediates is a particularly powerful feature of flow synthesis. mdpi.com Furthermore, superheated flow chemistry expands the accessible temperature window for low-boiling point solvents, offering new possibilities for reaction optimization. acs.org

The synergy between automated synthesis and flow chemistry presents a powerful paradigm for the future of chemical synthesis, enabling high-throughput screening and optimization of reaction conditions for the production of novel pyrrolidine derivatives.

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. Bio-inspired synthesis aims to mimic the elegant and highly selective enzymatic processes found in living organisms to construct complex molecules.

One promising bio-inspired approach involves the use of natural carbohydrate scaffolds as catalysts. acs.orgresearchgate.netacs.org For example, cellulose (B213188) and starch, which are abundant and renewable resources, can be converted into their sulfuric acid derivatives. acs.orgresearchgate.netacs.org These materials have been shown to be efficient, cost-effective, and recyclable catalysts for the diastereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. acs.orgresearchgate.netacs.org This metal-free approach offers mild reaction conditions, high diastereoselectivity, and high yields. acs.orgresearchgate.netacs.org

The development of synthetic routes inspired by the biosynthesis of natural products containing the pyrrolidine ring is another active area of research. By understanding the enzymatic machinery responsible for constructing these molecules, chemists can design laboratory syntheses that are more concise and efficient. This approach not only provides access to the natural products themselves but also to a diverse range of analogues with potentially improved biological activities.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous determination of the structure and purity of synthesized compounds is paramount in chemical research. Advances in spectroscopic and analytical techniques are providing increasingly powerful tools for the characterization of pyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for structural elucidation. One- and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are routinely used to determine the connectivity and stereochemistry of complex pyrrolidine-containing molecules. For instance, the structure of newly synthesized pyrazolylpyrrolidine derivatives has been confirmed using ¹H and ¹³C NMR analyses. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is essential for determining molecular weight and for purity assessment. fda.gov Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. fda.gov Methods for the analysis of N-methyl-2-pyrrolidone in various matrices have been developed using GC-MS and HPLC-MS/MS. fda.govkeikaventures.comcdc.gov

Purity analysis is critical, especially for compounds intended for biological testing. Techniques like GC with Flame Ionization Detection (FID) or Nitrogen-Phosphorus Detection (NPD), and HPLC with UV or MS detection are commonly employed to quantify the purity of pyrrolidine derivatives. keikaventures.comlabrulez.com The development of robust analytical methods ensures the quality and reliability of synthetic products. sci-hub.se

Data-Driven Synthesis and Machine Learning in Reaction Prediction for Pyrrolidines

The integration of data science and machine learning (ML) is transforming the landscape of chemical synthesis. dntb.gov.uamit.edunih.gov These powerful computational tools can analyze vast amounts of chemical data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. mit.eduneurips.ccresearchgate.net

Machine learning models are being developed to predict the yield of chemical reactions with increasing accuracy. researchgate.net For example, a random forest model has been trained on a large dataset of pyrrole (B145914) and dipyrromethane condensation reactions to predict reaction yields, achieving a mean absolute error of 9.6%. researchgate.net Such models can be invaluable for guiding experimental work and reducing the number of trial-and-error experiments. mit.edu

ML is also being applied to the broader challenge of retrosynthetic analysis , which involves identifying potential starting materials for a target molecule. nih.gov By learning from vast databases of known reactions, ML algorithms can propose synthetic pathways, including those for complex pyrrolidine-containing targets. nih.gov

The development of these predictive models relies heavily on the availability of large, high-quality datasets of chemical reactions. As more data is generated and shared within the chemical community, the power and accuracy of these data-driven approaches will continue to grow, accelerating the discovery and synthesis of new pyrrolidine derivatives. mit.edu

Q & A

Q. What are the common synthetic routes for preparing 3-[2-(Benzyloxy)ethyl]pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzyl-protected intermediates (e.g., 2-(benzyloxy)ethyl bromide) can react with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:
  • Catalyst screening : Palladium or nickel catalysts for cross-coupling steps (if applicable) .
  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during benzyloxy group introduction .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .
    Key Data :
ParameterTypical Range
Reaction Time12–24 hours
Yield60–80% (unoptimized)
Purity (HPLC)≥95% after purification

Q. How can NMR and HPLC be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Pyrrolidine ring protons (δ 1.5–2.5 ppm, multiplet).
  • Benzyloxy CH₂ groups (δ 3.4–3.7 ppm, triplet) and aromatic protons (δ 7.2–7.4 ppm) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity. Compare retention times with authentic standards .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons.
  • 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign quaternary carbons .
  • X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
  • Comparative analysis : Cross-reference with PubChem data for analogous pyrrolidine compounds (e.g., 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking : Simulate interactions with target proteins (e.g., neurotransmitter receptors) using AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements) .
    Example Workflow :

Optimize 3D structure using Gaussian02.

Dock into a protein active site (PDB ID: 4EA3) with a grid size of 20 ų.

Rank binding affinities (ΔG ≤ -7 kcal/mol suggests strong interactions).

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for volatile reagents .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.